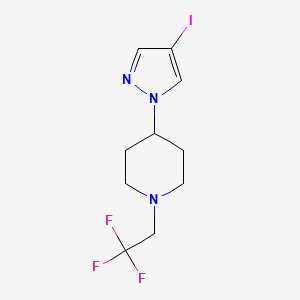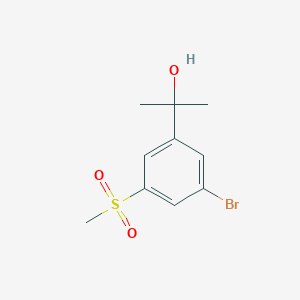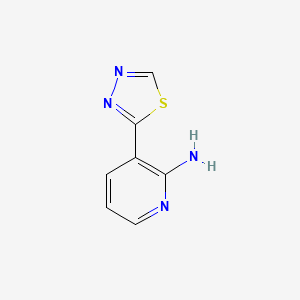![molecular formula C18H12N2O B13939369 Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- CAS No. 502422-32-4](/img/structure/B13939369.png)
Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- is a heterocyclic aromatic compound that combines the structural features of pyridine, naphthalene, and oxazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with 1-naphthaldehyde to form an intermediate Schiff base, which is then cyclized with an appropriate reagent to form the oxazole ring . The reaction conditions often require the use of solvents such as dichloromethane or chloroform and catalysts like acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine or naphthalene rings .
Aplicaciones Científicas De Investigación
Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A simple aromatic heterocycle with a nitrogen atom in the ring.
Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.
Oxazole: A five-membered aromatic ring containing one oxygen and one nitrogen atom.
Uniqueness
Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- is unique due to its combination of structural features from pyridine, naphthalene, and oxazole.
Propiedades
Número CAS |
502422-32-4 |
|---|---|
Fórmula molecular |
C18H12N2O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
2-naphthalen-1-yl-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C18H12N2O/c1-2-8-14-13(6-1)7-5-9-15(14)18-20-17(12-21-18)16-10-3-4-11-19-16/h1-12H |
Clave InChI |
DTCUYJPWUOVEAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=CO3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)






![3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13939351.png)



